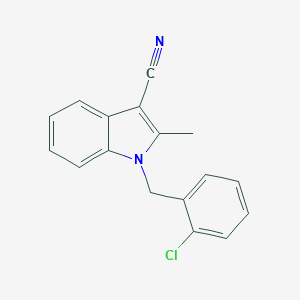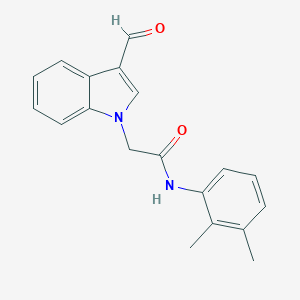![molecular formula C29H24Cl2N2O2 B297794 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297794.png)
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been found to inhibit the NF-κB pathway, which regulates the expression of pro-inflammatory genes. In neurological disorders, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been suggested to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been found to induce apoptosis and inhibit angiogenesis. In inflammation, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been suggested to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its potential therapeutic properties in various scientific research areas. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential use in combination therapy with other drugs. Additionally, more research is needed to determine the safety and efficacy of 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A in clinical trials.
Synthesemethoden
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A can be synthesized using a multi-step process involving the reaction of 2,6-dichlorobenzyl alcohol with 4-hydroxyphenylacetic acid, followed by cyclization with 4-ethylphenylamine. The resulting product is then subjected to further reactions to yield the final compound. This synthesis method has been optimized to produce 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been studied for its potential therapeutic properties in various scientific research areas, including cancer, inflammation, and neurological disorders. In cancer research, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one A has been investigated for its potential neuroprotective effects.
Eigenschaften
Produktname |
2-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3-(4-ethylphenyl)-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
Molekularformel |
C29H24Cl2N2O2 |
Molekulargewicht |
503.4 g/mol |
IUPAC-Name |
2-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-(4-ethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C29H24Cl2N2O2/c1-2-19-10-14-21(15-11-19)33-28(32-27-9-4-3-6-23(27)29(33)34)20-12-16-22(17-13-20)35-18-24-25(30)7-5-8-26(24)31/h3-17,28,32H,2,18H2,1H3 |
InChI-Schlüssel |
VYTUWXCXRGRAIU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-2-[(2-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297711.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297713.png)
![ethyl 5-(4-butoxy-3-methoxyphenyl)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297714.png)
![ethyl 2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297716.png)
![methyl 5-(3-methoxy-2-propoxyphenyl)-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297718.png)
![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3-methoxy-2-propoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297719.png)
![(2Z,5E)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B297720.png)

![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B297723.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![3-Ethyl-2-(ethylimino)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B297737.png)